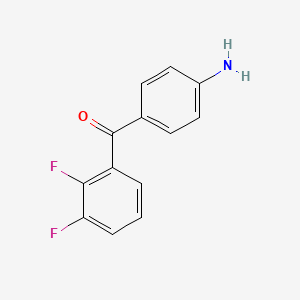

4'-Amino-2,3-difluorobenzophenone

Description

4'-Amino-2,3-difluorobenzophenone is a benzophenone derivative featuring an amino group at the 4'-position and fluorine atoms at the 2- and 3-positions on the aromatic ring. The fluorine atoms and amino group confer unique electronic and steric effects, influencing solubility, thermal stability, and reactivity in chemical reactions like nucleophilic substitutions or condensations .

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

(4-aminophenyl)-(2,3-difluorophenyl)methanone |

InChI |

InChI=1S/C13H9F2NO/c14-11-3-1-2-10(12(11)15)13(17)8-4-6-9(16)7-5-8/h1-7H,16H2 |

InChI Key |

DJZIJGMEQTTYCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4'-Amino-2,3-difluorobenzophenone with structurally related compounds:

Key Observations:

- Polarity and Solubility: Carboxylic acid derivatives (e.g., 4-Amino-2,3-difluorobenzoic acid) exhibit higher polarity and aqueous solubility compared to benzophenones, which are more soluble in organic solvents.

- Melting Points: Carboxylic acids (e.g., 2-Amino-4-fluorobenzoic acid, mp 188–196°C) have higher melting points than phenol derivatives (e.g., 4-Amino-2,3-difluorophenol, mp 153°C) due to stronger intermolecular H-bonding .

Reduction of Nitro Precursors

- Sandmeyer Reactions: Diazotization and subsequent substitutions (e.g., introducing -Cl or -SH groups) are feasible in benzophenones, as demonstrated in trimethoxy derivatives. Fluorine’s strong electron-withdrawing nature may accelerate such reactions in difluoro analogs .

Stability and Functional Group Reactivity

- Amino Group: The amino group in benzophenones participates in condensation reactions (e.g., Schiff base formation), but fluorine substituents may sterically hinder such interactions compared to methoxy groups .

- Carboxylic Acid Derivatives: 4-Amino-2,3-difluorobenzoic acid can undergo peptide coupling or esterification, unlike benzophenones, which lack a reactive -COOH group .

Preparation Methods

Substrate Selection and Directed Acylation

The reaction typically employs 2,3-difluorobenzoyl chloride as the acylating agent and a protected para-aminobenzene derivative as the aromatic substrate. The amino group’s strong electron-donating effects necessitate protection—commonly as an acetanilide—to prevent undesired side reactions and direct acylation to the para position. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the formation of the acylium ion intermediate.

Reaction Conditions :

-

Catalyst : AlCl₃ (1.2–1.5 equivalents)

-

Solvent : Dichloromethane or petroleum ether

-

Temperature : 0–25°C (to minimize deprotection)

For example, in a scaled adaptation of CN106045828A, 2,3-difluorobenzoyl chloride reacts with acetanilide in dichloromethane under AlCl₃ catalysis, yielding 4'-acetylamino-2,3-difluorobenzophenone. Subsequent hydrolysis with aqueous HCl regenerates the free amine.

Challenges in Regioselectivity

Competing ortho-acylation is a persistent issue due to the fluorine substituents’ electron-withdrawing effects. Kinetic studies indicate that lowering the reaction temperature to 0–5°C enhances para selectivity by slowing the formation of higher-energy ortho intermediates. Additionally, substituting AlCl₃ with milder Lewis acids like FeCl₃ reduces overacylation but sacrifices reaction rate.

Nucleophilic Aromatic Substitution: Introducing the Amino Group

Nucleophilic aromatic substitution (SNAr) provides a direct route to install the amino group onto pre-fluorinated benzophenones. This method is favored for its compatibility with electron-deficient aromatics.

Nitro Group Reduction Pathway

A two-step approach involves nitration followed by reduction:

-

Nitration : Treating 2,3-difluorobenzophenone with fuming nitric acid introduces a nitro group at the 4' position. The fluorine atoms’ meta-directing effects ensure high para selectivity (>90%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine. Hydrogenation at 50–60 psi and 80°C achieves near-quantitative conversion.

Limitations : Nitration requires stringent control to avoid polynitration, while over-reduction can degrade the ketone moiety.

Halogen-Amine Exchange

In an alternative route, 4'-bromo-2,3-difluorobenzophenone undergoes SNAr with aqueous ammonia under phase-transfer conditions (tetrabutylammonium bromide, 120°C). This method, adapted from JP-A-57169441, achieves 65–75% yield but demands high-purity starting materials to prevent halide scrambling.

Oxidation of Diphenylmethane Derivatives: Scalable Industrial Routes

Oxidative methods, though less direct, offer scalability for bulk production. These strategies derive from methodologies used in 4,4'-difluorobenzophenone synthesis.

Formaldehyde Coupling and Oxidation

A patented route (US20090177014A1) involves:

-

Coupling : Fluorobenzene reacts with formaldehyde under methanesulfonic acid catalysis, forming 4,4'-difluorodiphenylmethane (DFDPM).

-

Oxidation : DFDPM is oxidized with nitric acid (65%) at 90–100°C to yield 4,4'-difluorobenzophenone.

Adaptation for Amino Derivatives :

Replacing one fluorobenzene unit with para-aminophenol in the coupling step introduces the amino group. Subsequent oxidation with HNO₃ at controlled pH (3–4) preserves the amine while converting the methylene bridge to a ketone.

Yield Optimization :

-

Coupling : 80–85% yield (para-aminophenol:formaldehyde = 1:1.2)

-

Oxidation : 70–75% yield (with <5% over-oxidation to nitro groups)

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation, Deprotection | 70–85% | Moderate | High |

| SNAr (Nitro Reduction) | Nitration, Reduction | 60–75% | Low | Moderate |

| Oxidation Route | Coupling, Oxidation | 70–75% | High | Low |

Catalyst Systems :

-

AlCl₃ remains the most cost-effective catalyst for acylation but generates acidic waste.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance SNAr efficiency but raise production costs.

Solvent Impact :

Q & A

Q. What are the optimal synthetic routes for preparing 4'-Amino-2,3-difluorobenzophenone, and how can purity be ensured?

Methodological Answer: The synthesis typically involves two primary steps: (1) fluorination of the benzophenone backbone and (2) introduction of the amino group.

- Fluorination: Start with a benzophenone precursor (e.g., 2,3-difluorobenzophenone, CAS 85118-07-6 ). Direct fluorination via electrophilic substitution may require catalysts like BF₃ or HF-pyridine.

- Amination: Introduce the amino group at the 4' position via nucleophilic aromatic substitution (SNAr) using NH₃ under high pressure or via Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination).

Purity Assurance:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates.

- Recrystallization: Employ ethanol/water mixtures for final product recrystallization.

- Analytical Validation: Confirm purity via HPLC (≥98% purity threshold) and ¹⁹F NMR to detect residual fluorinated byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR: Resolve fluorine-proton coupling using a 500 MHz spectrometer with deuterated DMSO. Fluorine atoms at C2/C3 cause splitting in aromatic proton signals (δ 6.8–7.5 ppm). Use inverse-gated decoupling to suppress NOE effects .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 249.08) and isotopic patterns consistent with fluorine substitution .

- X-ray Crystallography: Resolve crystal packing and confirm substituent positions, though crystallization may require slow evaporation in dichloromethane/hexane .

Key Challenge: Overlapping signals in NMR due to fluorine’s strong spin-spin coupling. Mitigate by using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine at C2/C3 deactivates the benzene ring, directing reactions to the amino group at C4'.

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ catalyst with aryl boronic acids. The amino group enhances nucleophilicity, but fluorine’s inductive effect may slow oxidative addition. Optimize by adding K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Mechanistic Insight: DFT calculations (B3LYP/6-31G*) can model charge distribution, showing reduced electron density at C4' due to fluorine’s -I effect .

Q. How can researchers resolve contradictions in spectral data for fluorinated benzophenone derivatives?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects in NMR: Fluorine’s quadrupolar relaxation causes signal broadening. Use low-temperature NMR (e.g., –40°C in CDCl₃) to slow molecular motion .

- Impurity Interference: Co-eluting byproducts in HPLC (e.g., di-aminated species) may skew purity assays. Validate with LC-MS/MS in MRM mode .

Case Study: A ¹⁹F NMR signal at δ –115 ppm (CF₃ in byproducts) may overlap with target signals. Apply Gaussian deconvolution software (e.g., MestReNova) to isolate peaks .

Q. What strategies enhance the stability of this compound in biological assays?

Methodological Answer:

- pH Control: Maintain pH 7.4 (PBS buffer) to prevent amine protonation or deprotonation, which accelerates hydrolysis .

- Light Sensitivity: Store solutions in amber vials at –20°C; fluorine substituents increase susceptibility to UV degradation .

- Enzyme Compatibility: Pre-incubate with protease inhibitors (e.g., PMSF) to prevent enzymatic degradation in cell lysates .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). Fluorine’s van der Waals radius (1.47 Å) enhances hydrophobic interactions .

- QSAR Models: Train models with datasets of fluorinated benzophenones (e.g., PubChem BioAssay data) to correlate substituent positions with IC₅₀ values .

Safety Note:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.